3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
“3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione” is a chemical compound with the molecular formula C13H12N2O3 . It is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein .
Synthesis Analysis
The synthesis of lenalidomide nitro precursor, which is similar to the compound , was investigated in a study . The cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C13H12N2O3 . The average mass is 244.246 Da and the monoisotopic mass is 244.084793 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The synthesized products were characterized by Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) .Physical and Chemical Properties Analysis
The compound has a molecular formula of C13H12N2O3 . The average mass is 244.246 Da and the monoisotopic mass is 244.084793 Da .Scientific Research Applications
Synthesis and Chemical Characterization
- The compound has been utilized in enantiospecific synthesis, for instance, in the enantiospecific synthesis of piperidin-3-ols, highlighting its role in facilitating ring openings and subsequent chemical transformations (Babu et al., 2014).
- It is involved in the synthesis and asymmetric hydrogenation of structurally related compounds, indicating its relevance in creating enantiomerically enriched products (Bisset et al., 2012).
Biochemical and Pharmaceutical Relevance
- Compounds structurally related to 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione have shown antimicrobial properties, suggesting its potential in developing chemotherapeutic agents (Jain et al., 2006).
- It plays a role in the one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, pointing towards its utility in synthesizing protected amino acids with applications in peptide chemistry (Cal et al., 2012).
Material Science and Structural Analysis
- The compound has been involved in the crystal structure analysis of thalidomide analogs, revealing its importance in structural biology and material science (Hijji et al., 2018).
- It is used in the synthesis of novel, potential antipsychotic derivatives, illustrating its role in the development of new materials with specific receptor properties (Chen et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione, also known as Lenalidomide, is the ubiquitin E3 ligase cereblon (CRBN) . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lenalidomide acts as a ligand for CRBN , inducing the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are essential for the development and function of many immune cells, including T cells and natural killer cells .
Biochemical Pathways
The degradation of IKZF1 and IKZF3 disrupts the normal function of these transcription factors, affecting various biochemical pathways. This includes the regulation of immune response and cell proliferation . The exact downstream effects can vary depending on the cell type and the physiological context .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The action of Lenalidomide leads to pleiotropic antitumor effects . By disrupting the function of IKZF1 and IKZF3, it can induce apoptosis in tumor cells . It’s used in the treatment of multiple myeloma and 5q-deletion associated myelodysplastic syndrome .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein
Cellular Effects
It is known that this compound can inhibit the hyperplasia of some cell lines such as namalwa cell . It can inhibit the growth of patients’ multiple myeloma cells and MM1S cell
Molecular Mechanism
It is known that this compound is a lenalidomide analog, which is a ligand of ubiquitin E3 ligase cereblon that induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3
Properties
IUPAC Name |
3-(6-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-17-16-8-1-2-9-7(5-8)6-18(13(9)21)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCJLJLWLCGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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